Defined Competitive Inhibition of FXIIIa (Ki = 49 µM) vs. Alternative Mechanisms
L 722151 functions as a competitive inhibitor of human factor XIIIa with a reported inhibition constant (Ki) of 49 µM . This mechanism contrasts with other FXIIIa inhibitors like the peptidic inhibitor Tridegin, which exhibits a more potent but irreversible or slowly reversible inhibition profile [1]. The competitive nature of L 722151 provides a reversible, substrate-dependent inhibition, offering a distinct pharmacological tool for probing FXIIIa function without permanently ablating its activity.
| Evidence Dimension | Mechanism and potency of FXIIIa inhibition |
|---|---|
| Target Compound Data | Competitive inhibitor; Ki = 49 µM |
| Comparator Or Baseline | Tridegin: Potent, likely irreversible or slowly reversible peptidic inhibitor |
| Quantified Difference | Reversible vs. irreversible inhibition mechanism. Ki values are not directly comparable due to different inhibition kinetics. |
| Conditions | In vitro enzymatic assay using purified human FXIIIa . |
Why This Matters
A defined competitive inhibitor with a quantifiable Ki is essential for researchers studying reversible enzyme kinetics and for experiments where complete and irreversible enzyme inactivation is undesirable.
- [1] Finney, S., Seale, L., Sawyer, R. T., & others. (1997). Tridegin, a new peptidic inhibitor of factor XIIIa, from the blood-sucking leech Haementeria ghilianii. The Biochemical Journal, 324 ( Pt 3), 797–805. View Source
